IACS-9571 is a selective high-affinity inhibitor designed to target the bromodomains of TRIM24 (Tripartite Motif Containing 24) and BRPF1 (Bromodomain and PHD Finger Containing Protein 1). This compound has garnered attention due to its low nanomolar affinities for these targets, making it a promising candidate for research into epigenetic regulation and cancer therapeutics. The unique binding mode of IACS-9571 allows it to selectively inhibit TRIM24 and BRPF1 while displaying minimal interaction with other bromodomains, such as the BET (Bromodomain and Extra-Terminal) family, thus providing a useful tool for studying the biological functions of these proteins in various contexts, including cancer biology .
IACS-9571 was developed through structure-guided design, utilizing X-ray crystallography to inform its synthesis. It falls under the category of small molecule inhibitors, specifically targeting bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. This classification highlights its role in modulating protein-protein interactions involved in gene expression regulation .
The synthesis of IACS-9571 involves several key steps, primarily focusing on sulfonamide coupling methods. The general procedure includes the following:
The molecular structure of IACS-9571 is characterized by a unique arrangement that facilitates its binding to TRIM24 and BRPF1. Key features include:
The chemical reactions involved in the synthesis of IACS-9571 can be summarized as follows:
IACS-9571 exerts its effects by selectively inhibiting the bromodomains of TRIM24 and BRPF1, which play significant roles in transcriptional regulation through their interaction with acetylated lysine residues on histones. The mechanism can be outlined as follows:
IACS-9571 exhibits several notable physical and chemical properties:
IACS-9571 serves as a valuable chemical probe in scientific research with several applications:
Bromodomains are evolutionarily conserved protein modules that serve as "readers" of histone post-translational modifications, specifically recognizing ε-N-lysine acetylation (KAc) marks on histone tails. This recognition facilitates the recruitment of multiprotein complexes that regulate chromatin architecture and gene transcription. Humans possess 61 distinct bromodomains across 46 proteins, categorized into eight subfamilies based on structural homology. The BET (bromodomain and extra-terminal) subfamily (BRD2, BRD3, BRD4, BRDT) represents the most extensively studied group, with inhibitors now in clinical trials for oncology and inflammatory diseases. Beyond BET proteins, non-BET bromodomains regulate specialized cellular functions, including histone acetyltransferase (HAT) complex assembly, transcriptional elongation, and DNA damage repair. Dysregulation of bromodomain-containing proteins (BCPs) is implicated in cancer pathogenesis through aberrant expression, mutations, or chromosomal translocations, positioning them as compelling targets for epigenetic therapy [1] [2].
Table 1: Major Bromodomain Subfamilies and Functional Roles
Subfamily | Key Members | Biological Functions | Therapeutic Relevance |
---|---|---|---|
BET | BRD2, BRD3, BRD4 | Transcriptional elongation, enhancer remodeling | Oncology, inflammation |
TRIM | TRIM24, TRIM28, TRIM33 | Chromatin reader, E3 ubiquitin ligase activity | Solid tumors, leukemia |
BRPF | BRPF1, BRPF2, BRPF3 | Scaffolding for MOZ/MORF HAT complexes | Hematological malignancies |
CREBBP/EP300 | CBP, p300 | Histone acetylation, transcriptional coactivation | Cancer, neurological disorders |
TRIM24 (Tripartite Motif Containing 24, also known as TIF1α) and BRPF1 (Bromodomain and PHD Finger Containing 1) represent two non-BET bromodomain proteins with distinct but complementary roles in epigenetic regulation. TRIM24 features an N-terminal RING-B-box-coiled-coil (RBCC) domain with E3 ubiquitin ligase activity and a C-terminal plant homeodomain (PHD)-bromodomain module. The PHD-bromodomain functions as an integrated unit recognizing unmodified histone H3 lysine 4 (H3K4me0) and acetylated H3 lysine 23 (H3K23ac) – a dual histone mark associated with transcriptional activation. TRIM24 overexpression correlates with poor prognosis across multiple cancers, including breast, glioblastoma, hepatocellular carcinoma, and prostate cancer. It drives oncogenesis by: (1) acting as a co-activator for nuclear receptors (e.g., estrogen/androgen receptors); (2) stabilizing oncoproteins like p53 mutants; and (3) activating pro-tumorigenic signaling (e.g., STAT3, AMPK) [1] [7] [8].
BRPF1 serves as a master scaffolding protein essential for assembling and activating the MOZ (Monocytic Leukemia Zinc Finger protein)/MORF histone acetyltransferase complexes. These complexes acetylate histone H3 at lysine 14 (H3K14ac) and lysine 23 (H3K23ac), promoting transcriptional activation. BRPF1's bromodomain recognizes multiple acetylated histone marks (H2AK5ac, H4K12ac, H4K8ac). Critically, the MOZ gene is a recurrent fusion partner in acute myeloid leukemia (AML) via 8p11 chromosomal rearrangements. BRPF1 dysfunction disrupts normal hematopoiesis and promotes leukemogenesis, validating its therapeutic targeting [1] [2].
Simultaneous inhibition of TRIM24 and BRPF1 offers synergistic advantages:
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